molecular formula C10H14FNO2 B13053353 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Cat. No.: B13053353
M. Wt: 199.22 g/mol
InChI Key: LMEIUXVOCCZTEZ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a significant β-amino alcohol compound of high interest in pharmaceutical research, primarily recognized as a major metabolite of Vilanterol (also known as GSK642444) Source . Vilanterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma Source . As a metabolite, this compound is crucial for pharmacokinetic and drug metabolism studies , aiding researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. The presence of the amino and hydroxyl groups on the propan-2-ol backbone makes it a valuable synthon in medicinal chemistry for the design and synthesis of novel beta-adrenergic receptor-targeting molecules. Its research applications extend to analytical method development, where it serves as a critical reference standard in bioanalytical assays, such as LC-MS/MS, for the quantitative determination of Vilanterol and its metabolic pathway in biological matrices. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3

InChI Key

LMEIUXVOCCZTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Condensation to Form Imine Intermediate

  • Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is condensed with a chiral amine, often (R)- or (S)-1-phenylethylamine, under reflux conditions in an aprotic solvent such as toluene.
  • Purpose: This step forms a chiral imine intermediate, crucial for controlling the stereochemistry of the final amino alcohol.
  • Conditions: Reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.
  • Notes: The reaction is typically catalyzed by a mild acid such as p-toluenesulfonic acid to facilitate imine formation.

Reduction of Imine to Amino Alcohol

  • Reaction: The imine intermediate is reduced to the corresponding amino alcohol.
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed, with catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) as an alternative in industrial settings.
  • Conditions: Reduction is carried out at mild temperatures (0–40°C) to avoid racemization and side reactions.
  • Outcome: This step yields the chiral this compound with high stereoselectivity.

Purification

  • Methods: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity and enantiomeric excess.
  • Solvents: Ethyl acetate, methanol, or mixtures thereof are typical solvents used for recrystallization.
  • Industrial Scale: Advanced purification may involve continuous chromatography or crystallization under controlled temperature to maximize yield and purity.

Alternative Synthetic Route: Nitroalkene Intermediate

  • Step 1: Reaction of 4-fluoro-3-methoxybenzaldehyde with nitromethane in the presence of a base forms a nitroalkene intermediate.
  • Step 2: The nitroalkene is then reduced (e.g., by NaBH4) to yield the amino alcohol.
  • Advantages: This route can be advantageous for certain stereochemical outcomes or when specific substituent patterns are desired.
  • Limitations: Requires careful control of reaction conditions to avoid side products.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Condensation 4-fluoro-3-methoxybenzaldehyde + chiral amine, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap Formation of imine intermediate, removal of water
Reduction Sodium borohydride or LiAlH4; or catalytic hydrogenation (Pd/C, H2, 35-55°C) Stereoselective reduction to amino alcohol
Purification Recrystallization (ethyl acetate, methanol), chromatography Achieves high purity and enantiomeric excess
Alternative route Nitroalkene intermediate via nitromethane/base, followed by reduction Alternative synthetic pathway

Research Findings and Optimization Notes

  • Stereochemistry Control: The use of chiral amines in the condensation step is critical for obtaining the desired (1R,2S), (1S,2R), or (1R,2R) stereoisomers, which have different biological activities.
  • Yield Optimization: Reflux time, solvent choice, and water removal are optimized to maximize imine formation and minimize side reactions.
  • Reduction Selectivity: Catalytic hydrogenation under controlled pressure and temperature can improve stereoselectivity and reduce impurities compared to chemical hydride reductions.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and chiral chromatography are used to assess enantiomeric purity and chemical purity.
  • Scale-Up Considerations: Industrial processes incorporate continuous flow reactors and advanced purification to enhance throughput and reproducibility.

Data Table: Physicochemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Melting Point ~178–180 °C (hydrochloride salt)
Boiling Point 333.3 ± 42.0 °C
Density 1.176 ± 0.06 g/cm³
pKa (amino group) 12.42 ± 0.45

Chemical Reactions Analysis

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis:
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups that can be modified further, making it a versatile intermediate in organic synthesis.

Catalytic Applications:
This compound has been utilized in organocatalytic processes, where it acts as a catalyst in various reactions. For instance, its chiral nature can enhance the selectivity of chemical reactions, leading to the formation of enantiomerically enriched products .

Biological Studies

Biochemical Probes:
The compound is employed as a biochemical probe to study interactions with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, which enhances binding affinity to biological targets. Research indicates its potential role in modulating biochemical pathways, such as enzyme inhibition or activation.

Pharmacological Potential:
Preliminary studies suggest that this compound may exhibit pharmacological properties beneficial for therapeutic contexts. Its interactions with neurotransmitter systems indicate potential applications in neurochemistry and metabolic pathways.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Modulation

In another research project, the compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The results indicated that it could act as an allosteric modulator, enhancing or inhibiting receptor activity depending on the concentration used. This property opens avenues for developing novel treatments for central nervous system disorders .

Summary Table of Applications

Application AreaDescription
Organic SynthesisActs as a building block for synthesizing complex organic molecules
Catalytic ProcessesUsed in organocatalytic reactions to enhance selectivity and yield
Biochemical ProbingInvestigates interactions with enzymes and receptors
Pharmacological ResearchExplores potential therapeutic applications in neurochemistry and metabolic pathways
GPCR ModulationFunctions as an allosteric modulator with implications for CNS disorder treatments

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluoro-3-methoxy C₁₀H₁₃FNO₂ 201.22 Balanced electronic effects (F and OCH₃)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl C₁₃H₂₁NO 207.32 Bulky hydrophobic group; steric hindrance
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF₃S) C₁₀H₁₂F₃NOS 251.27 Strong electron-withdrawing CF₃S group
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Bromo-5-methyl C₁₀H₁₄BrNO 244.13 Heavy halogen (Br); potential reactivity
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-Iodo C₉H₁₁FINO 295.09 Heavy halogen (I); radiopharmaceutical potential
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-Fluoro C₉H₁₃ClFNO 205.66 Hydrochloride salt; enhanced solubility

Key Observations :

  • Halogen Impact : Bromo and iodo substituents increase molecular weight and may confer reactivity in cross-coupling reactions, whereas fluorine enhances metabolic stability.
  • Salt Forms : Hydrochloride derivatives (e.g., ) improve aqueous solubility, a critical factor for bioavailability.

Physicochemical Properties

  • Boiling Point: Propan-2-ol derivatives generally exhibit boiling points influenced by substituent polarity. For example, tert-butyl-substituted analogs may have lower volatility due to increased hydrophobicity, whereas the target compound’s polar groups (F, OCH₃) could elevate boiling points slightly compared to non-polar analogs.
  • Solubility : The hydrochloride salt in demonstrates enhanced water solubility, whereas bulky substituents (e.g., tert-butyl ) may reduce solubility in polar solvents.
  • Stability : Fluorine and methoxy groups in the target compound likely improve resistance to oxidative degradation compared to bromo/iodo analogs .

Biological Activity

1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

  • Molecular Formula : C10_{10}H14_{14}FNO\
  • Molecular Weight : 201.23 g/mol
  • Functional Groups : Amino group (-NH2_2), hydroxyl group (-OH), and a fluoro-substituted aromatic ring.

This unique structure allows for diverse interactions with biological systems, influencing various biochemical pathways.

This compound's biological activity can be attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding, which may facilitate binding to active sites on proteins, thereby modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. For example, in vitro assays have shown that related compounds can reduce cell viability in cancer cell lines such as HeLa and MDA-MB-231, with IC50_{50} values indicating potent activity .

CompoundCell LineIC50_{50} (µg/mL)
This compoundHeLa< 10
Related Compound AMDA-MB-23119.6 ± 1.5

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using DPPH radical scavenging methods. Results indicate that certain derivatives possess antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial effects of various derivatives, it was found that compounds similar to this compound effectively inhibited biofilm formation by clinical strains of Staphylococcus aureus. The most active compounds demonstrated low hemolytic properties while maintaining significant antibacterial activity .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of related compounds showed promising results against glioblastoma U-87 cells. The study highlighted that modifications in the structure led to increased cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound can be synthesized via reductive amination or nitro-group reduction. For example, a nitro precursor (e.g., 1-(4-fluoro-3-methoxyphenyl)-2-nitropropene) can be reduced using sodium borohydride (NaBH4) in ethanol at 0–5°C for 6–8 hours. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in THF at 25°C may improve enantioselectivity. Chiral HPLC or polarimetry should confirm enantiomeric purity .
  • Data Comparison :

MethodYield (%)Enantiomeric Excess (%)Conditions
NaBH4 Reduction65–7085–90Ethanol, 0–5°C, 6–8 h
Catalytic Hydrogenation75–80≥95THF, 25°C, 50 psi H₂

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (4-fluoro-3-methoxyphenyl): δ 6.8–7.2 ppm (multiplet splitting due to fluorine coupling).
  • Methoxy group: δ 3.8–3.9 ppm (singlet).
  • Amino and hydroxyl protons: δ 1.5–2.5 ppm (broad, exchangeable).
  • IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch), 1250 cm⁻¹ (C-F stretch).
  • HRMS : Exact mass for C₁₀H₁₃FNO₂ ([M+H]⁺): 212.0984 .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during amination.
  • Employ low-temperature conditions (<0°C) and aprotic solvents (e.g., THF) to minimize base-catalyzed racemization.
  • Monitor reaction progress with chiral stationary-phase HPLC (CSP-HPLC) .

Q. How do steric and electronic effects of the 4-fluoro-3-methoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Analysis :

  • The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Methoxy groups enhance para/ortho-directing effects, influencing regioselectivity in substitution reactions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects .
    • Experimental Design :
  • Compare reaction rates of the compound with analogs (e.g., 4-chloro-3-methoxy derivative) under identical SN2 conditions (e.g., alkylation with methyl iodide in DMF).

Q. What are the challenges in interpreting conflicting biological activity data for this compound in enzyme inhibition assays?

  • Data Contradiction Analysis :

  • Variability may arise from assay conditions (pH, temperature) or enantiomer-specific activity. For example, the (S)-enantiomer may inhibit β-adrenergic receptors more potently than the (R)-form, as seen in propranolol analogs .
  • Resolution Strategy :
  • Use enantiopure samples for assays.
  • Validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Protocol :

Prepare solutions in buffers (pH 2–10) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at 254 nm over 14 days.

Identify degradation products using LC-MS/MS.

  • Key Findings :

  • Degradation is accelerated under acidic (pH <4) and oxidative conditions, forming a keto derivative via oxidation of the propanolamine backbone .

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